molecular formula C20H16ClNO6 B10967029 4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B10967029
M. Wt: 401.8 g/mol
InChI Key: PXNOLLIOXAKECE-NVNXTCNLSA-N
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Description

4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a dimethoxyphenyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,6-dimethoxyphenyl acetic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is unique due to its specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16ClNO6

Molecular Weight

401.8 g/mol

IUPAC Name

[4-[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C20H16ClNO6/c1-11(23)27-18-16(25-2)9-12(10-17(18)26-3)8-15-20(24)28-19(22-15)13-4-6-14(21)7-5-13/h4-10H,1-3H3/b15-8-

InChI Key

PXNOLLIOXAKECE-NVNXTCNLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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